molecular formula C7H3BrClN3 B567311 6-Bromo-4-chloropyrido[2,3-d]pyrimidine CAS No. 1215787-31-7

6-Bromo-4-chloropyrido[2,3-d]pyrimidine

Cat. No.: B567311
CAS No.: 1215787-31-7
M. Wt: 244.476
InChI Key: RXOCJQZPMNEQJD-UHFFFAOYSA-N
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Description

6-Bromo-4-chloropyrido[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C7H3BrClN3. It is a derivative of pyrido[2,3-d]pyrimidine, which is a fused bicyclic system containing both pyridine and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloropyrido[2,3-d]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloropyrido[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with an amine would yield an amino derivative of the compound .

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloropyrido[2,3-d]pyrimidine depends on its specific application:

Properties

IUPAC Name

6-bromo-4-chloropyrido[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3/c8-4-1-5-6(9)11-3-12-7(5)10-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOCJQZPMNEQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=NC=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680739
Record name 6-Bromo-4-chloropyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215787-31-7
Record name 6-Bromo-4-chloropyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Bromopyrido[2,3-d]pyrimidin-4(3H)-one (3.0 g) and POCl3 (15 mL) were heated at 130° C. under nitrogen for 3 h. The homogeneous dark solution was concentrated under reduced pressure and diluted with EtOAc (150 mL). The heterogeneous brown slurry was poured onto mixture of ice/aq. NaHCO3 and allowed the mixture warm to room temperature. The heterogeneous brown mixture was further diluted with EtOAc (75 mL) and separated the organic layer. The organic layer was partitioned with aq. NaCl, separated, stirred with MgSO4 and filtered through a pad of Celite® and silica gel. The pale yellow filtrate was concentrated and the crude solid was stirred in 50% EA/hexanes. 6-Bromo-4-chloropyrido[2,3-d]pyrimidine was obtained as a pale yellow crystalline solid (1.8 g, purity: 95%) upon filtration.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

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